molecular formula C7H6Cl2O B6296723 3,5-Dichlor-2-methyl-phenol CAS No. 56680-66-1

3,5-Dichlor-2-methyl-phenol

Cat. No.: B6296723
CAS No.: 56680-66-1
M. Wt: 177.02 g/mol
InChI Key: LGLFKDKRTJTTJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,5-Dichlor-2-methyl-phenol: is a chemical compound with the molecular formula C7H6Cl2O and a molecular weight of 177.03 g/mol . It is a chlorinated phenol derivative, characterized by the presence of two chlorine atoms and one methyl group attached to the benzene ring. This compound is known for its antiseptic and disinfectant properties, making it useful in various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dichlor-2-methyl-phenol typically involves the chlorination of 2-methylphenol (o-cresol). The reaction is carried out in the presence of a chlorinating agent such as chlorine gas or sodium hypochlorite. The reaction conditions, including temperature and solvent, are optimized to achieve selective chlorination at the 3 and 5 positions of the benzene ring .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous or batch-wise chlorination of 2-methylphenol, followed by purification steps to isolate the desired product. The purification may include distillation, crystallization, or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions: 3,5-Dichlor-2-methyl-phenol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: 3,5-Dichlor-2-methyl-phenol is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of pharmaceuticals, agrochemicals, and dyes .

Biology: In biological research, this compound is used as a disinfectant and antiseptic agent. It is effective against a wide range of microorganisms, including bacteria and fungi .

Medicine: The compound is utilized in the formulation of antiseptic solutions and disinfectants for medical and veterinary applications. It is also investigated for its potential therapeutic effects in treating infections .

Industry: In industrial applications, this compound is used as a preservative in products such as paints, coatings, and adhesives. It helps prevent microbial growth and extends the shelf life of these products .

Mechanism of Action

The mechanism of action of 3,5-Dichlor-2-methyl-phenol involves its interaction with microbial cell membranes. The compound disrupts the integrity of the cell membrane, leading to leakage of cellular contents and ultimately cell death. It targets various molecular pathways involved in cell membrane synthesis and function .

Comparison with Similar Compounds

Uniqueness: 3,5-Dichlor-2-methyl-phenol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of chlorine atoms at the 3 and 5 positions enhances its antimicrobial activity compared to other chlorinated phenols .

Properties

IUPAC Name

3,5-dichloro-2-methylphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6Cl2O/c1-4-6(9)2-5(8)3-7(4)10/h2-3,10H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGLFKDKRTJTTJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1Cl)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6Cl2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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